molecular formula C8H16N2O4S B15250324 Homolanthionine CAS No. 31982-10-2

Homolanthionine

Cat. No.: B15250324
CAS No.: 31982-10-2
M. Wt: 236.29 g/mol
InChI Key: MBEPFGPQVBIIES-WDSKDSINSA-N
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Description

(2S,2’S)-4,4’-thiobis(2-aminobutanoicacid), also known as L-Homocystine, is an aliphatic amino acid with the molecular formula C8H16N2O4S2. It is a white powder with an acidic taste and is easily soluble in water. This compound is notable for its sulfhydryl group on its side chain, which allows it to form disulfide bonds with other L-Homocystine residues in proteins, contributing to the stable three-dimensional structure of proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Homocystine can be synthesized through various methods. One common synthetic route involves the oxidation of L-Homocysteine. The reaction typically requires an oxidizing agent such as hydrogen peroxide or iodine in an aqueous solution. The reaction conditions often include a controlled pH environment to ensure the stability of the product .

Industrial Production Methods

In industrial settings, L-Homocystine is produced through the fermentation of specific bacterial strains that can biosynthesize the compound from simpler precursors. The fermentation process is followed by extraction and purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

L-Homocystine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Reaction Conditions: Controlled pH, aqueous solutions.

Major Products Formed

Scientific Research Applications

L-Homocystine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in protein structure and function due to its ability to form disulfide bonds.

    Medicine: Investigated for its potential role in cardiovascular diseases and as a biomarker for certain health conditions.

    Industry: Used in the production of pharmaceuticals, food additives, and cosmetics.

Mechanism of Action

L-Homocystine exerts its effects primarily through the formation of disulfide bonds, which stabilize the three-dimensional structure of proteins. These disulfide bonds are crucial for the proper folding and stability of many proteins. The compound can also act as a precursor for other biologically important molecules, influencing various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Homocystine is unique due to its ability to form stable disulfide bonds, which are essential for the structural integrity of many proteins. This property makes it particularly valuable in studies related to protein folding and stability .

Properties

CAS No.

31982-10-2

Molecular Formula

C8H16N2O4S

Molecular Weight

236.29 g/mol

IUPAC Name

(2S)-2-amino-4-[(3S)-3-amino-3-carboxypropyl]sulfanylbutanoic acid

InChI

InChI=1S/C8H16N2O4S/c9-5(7(11)12)1-3-15-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1

InChI Key

MBEPFGPQVBIIES-WDSKDSINSA-N

Isomeric SMILES

C(CSCC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N

Canonical SMILES

C(CSCCC(C(=O)O)N)C(C(=O)O)N

Origin of Product

United States

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